molecular formula C16H11F2NO2 B7872726 1-(2,5-difluorobenzyl)-1H-indole-3-carboxylic acid

1-(2,5-difluorobenzyl)-1H-indole-3-carboxylic acid

Cat. No.: B7872726
M. Wt: 287.26 g/mol
InChI Key: DPSSVDMCLZYXSB-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 2,5-difluorobenzyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorobenzyl)-1H-indole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl bromide with indole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(2,5-difluorobenzyl)-1H-indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorobenzyl)-1H-indole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the indole ring allows it to mimic natural substrates or inhibitors, while the difluorobenzyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-(2,4-Difluorobenzyl)-1H-indole-3-carboxylic acid
  • 1-(2,6-Difluorobenzyl)-1H-indole-3-carboxylic acid
  • 1-(3,5-Difluorobenzyl)-1H-indole-3-carboxylic acid

Comparison: 1-(2,5-Difluorobenzyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to other difluorobenzyl indole derivatives, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-11-5-6-14(18)10(7-11)8-19-9-13(16(20)21)12-3-1-2-4-15(12)19/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSVDMCLZYXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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